REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Br.[CH3:8][C:9]1[S:13][C:12]2=[N:14][C:15]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][N:11]2[CH:10]=1>O>[CH3:8][C:9]1[S:13][C:12]2=[N:14][C:15]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][N:11]2[CH:10]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
Br.CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |